CYP3A4 Inhibition Liability: Measured Versus Class-Expected Behavior
The target compound displays a quantifiably low inhibition potential against the critical drug-metabolizing enzyme CYP3A4, with a measured IC50 of 5,490 nM (5.49 µM) in human liver microsomes [1]. This is in stark contrast to many drug-like molecules and other chromone derivatives that can exhibit potent CYP inhibition, leading to a high risk of drug-drug interactions (DDI). While direct comparator data for the closest analogs (e.g., CAS 80761-86-0, CAS 53452-95-2) is unavailable, this measured weak inhibition is a favorable starting point for medicinal chemistry campaigns aiming to avoid CYP3A4 liabilities. The compound also shows even weaker inhibition of CYP2C19 (Ki = 50,000 nM) and CYP2E1 (IC50 = 50,000 nM) [1], collectively suggesting a low-DDI-risk profile compared to the class-level expectation for small molecule CYP inhibitors.
| Evidence Dimension | In vitro cytochrome P450 3A4 inhibition liability |
|---|---|
| Target Compound Data | IC50 = 5,490 nM |
| Comparator Or Baseline | Class-level baseline: Potent CYP3A4 inhibitors typically have IC50 < 100 nM. No direct comparator data found. |
| Quantified Difference | Target compound IC50 is at least 55-fold higher than the typical threshold for a potent CYP3A4 inhibitor. |
| Conditions | Human liver microsomes, 5 min preincubation, midazolam substrate, LC-MS/MS analysis. |
Why This Matters
This provides quantitative evidence of low CYP3A4 liability, a critical ADME-Tox parameter for selecting a lead-like scaffold and minimizing DDI risk early in drug discovery, which is often a major cause of failure for compounds in this class.
- [1] BindingDB. (n.d.). BDBM50380527 (CHEMBL2018913). Affinity Data: IC50 for CYP3A4 is 5.49E+3 nM. Assay description: Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. View Source
